molecular formula C11H7N3O B2499020 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-08-1

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Cat. No.: B2499020
CAS No.: 52240-08-1
M. Wt: 197.197
InChI Key: INFIYPRKBSENAH-UHFFFAOYSA-N
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Description

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile: is an organic compound with the molecular formula C11H7N3O It is characterized by a pyridazinone ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzonitrile with hydrazine derivatives, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazinone ring.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology and Medicine:

  • Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
  • Used in the development of new therapeutic agents.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
  • 3-(6-Oxo-1,6-dihydro-2-pyridazinyl)benzonitrile
  • 3-(6-Oxo-1,6-dihydro-4-pyridazinyl)benzonitrile

Uniqueness:

  • The specific positioning of the nitrile group and the pyridazinone ring in 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile imparts unique reactivity and biological activity compared to its analogs.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIYPRKBSENAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.3 g of 3-acetylbenzonitrile are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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